molecular formula C11H19NO3 B1512641 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one CAS No. 749861-31-2

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one

Cat. No.: B1512641
CAS No.: 749861-31-2
M. Wt: 213.27 g/mol
InChI Key: MPEJPJWSHFTVNG-UHFFFAOYSA-N
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Description

8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one (CAS 749861-34-5) is a nitrogen-containing spirocyclic compound characterized by a 1-azaspiro[4.5]decan-2-one core substituted with two methoxy groups at the 8-position. Its molecular formula is C14H23NO3, with a molecular weight of 253.337 g/mol . The methoxy groups enhance solubility and influence electronic properties, making it a valuable scaffold for drug discovery .

Properties

CAS No.

749861-31-2

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

8,8-dimethoxy-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H19NO3/c1-14-11(15-2)7-5-10(6-8-11)4-3-9(13)12-10/h3-8H2,1-2H3,(H,12,13)

InChI Key

MPEJPJWSHFTVNG-UHFFFAOYSA-N

SMILES

COC1(CCC2(CCC(=O)N2)CC1)OC

Canonical SMILES

COC1(CCC2(CCC(=O)N2)CC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties References
This compound C14H23NO3 253.337 8,8-dimethoxy, 1-propenyl Enhanced solubility due to methoxy groups; used in bioactive molecule synthesis
8,8-Dimethyl-1-oxaspiro[4.5]decan-2-one C11H18O2 182.263 8,8-dimethyl, oxa (oxygen) core Lower polarity; higher hydrophobicity compared to aza analogues
8-Hydroxy-2-oxaspiro[4.5]decan-1-one C9H14O3 170.21 8-hydroxy, oxa core Polar due to hydroxyl group; pKa ~14.97
4-(2-Amino-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one C12H16N2O2S 252.33 Thiazole substituent at position 4 Bioactive scaffold; potential kinase inhibition
1-Oxa-3-azaspiro[4.5]decan-2-one C8H13NO2 155.20 Mixed oxa/aza core Smaller ring system; used in peptide mimetics
8-(1-Methylethyl)-1-oxaspiro[4.5]decan-2-one C12H20O2 196.29 Isopropyl substituent at position 8 Increased steric bulk; potential for CNS-targeting drugs

Preparation Methods

Cyclization to Form the Spirocyclic Core

  • Starting from a suitable piperidine or azacyclic precursor, cyclization is induced to form the spiro[4.5]decane framework.
  • This is often achieved by reacting a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate under conditions described by Houben-Weyl (1952), yielding carbamoyloxy derivatives that cyclize to spirocyclic lactams.
  • The cyclization can be performed in acidic or basic media:
    • Acidic cyclization uses dry hydrogen halides or strong acids in inert organic solvents such as diethyl ether, tetrahydrofuran, or dioxane.
    • Basic cyclization employs alkali metal acetates, carbonates, alkoxides, or tertiary organic bases like pyridine or tripropylamine.
  • Temperature control is critical, typically ranging from room temperature up to the boiling point of the solvent used.
  • The reaction atmosphere is inert (nitrogen or argon) to prevent unwanted side reactions.

Introduction of Dimethoxy Groups

  • The 8,8-dimethoxy substitution is introduced by alkylation or nucleophilic substitution on the spirocyclic intermediate.
  • Phenylalkane derivatives bearing good leaving groups (e.g., mesyloxy, tosyloxy, chlorine, or bromine) are reacted with the spirocyclic amine or lactam in the presence of a base to facilitate substitution.
  • Solvents such as aliphatic alkanols (ethanol, isopropanol), aromatic hydrocarbons, ethers (dibutyl ether, dioxane), or polar aprotic solvents (dimethylformamide, dimethylacetamide) are used.
  • Catalysts like alkali metal iodides may be added to enhance reaction rates.
  • The reaction is performed under inert gas to maintain anhydrous and oxygen-free conditions.

Representative Reaction Scheme

Step Reactants/Intermediates Conditions Product/Outcome
1 4-ethynyl-4-hydroxypiperidine + R-NCO (isocyanate) Acidic or basic medium, inert solvent, RT to reflux 4-carbamoyloxy-4-ethynylpiperidine derivative
2 Cyclization of intermediate (acidic/basic) Dry hydrogen halide or base catalyst, inert solvent 2-imino-1,3-dioxolane or spirocyclic lactam intermediate
3 Spirocyclic intermediate + phenylalkane derivative (leaving group Y) + base Polar aprotic or alcoholic solvent, inert atmosphere, RT to reflux This compound

Detailed Research Findings

  • The cyclization step is critical and can be finely tuned by choice of acid/base catalyst and solvent to optimize yield and stereoselectivity.
  • The use of dry hydrogen halides (e.g., HCl gas) in an ether solvent promotes efficient cyclization to the spirocyclic lactam.
  • Basic cyclization using tertiary amines can be advantageous for substrates sensitive to acid.
  • Alkylation with phenylalkane derivatives bearing leaving groups proceeds smoothly in polar aprotic solvents, with alkali metal iodides improving the nucleophilicity of the spirocyclic nitrogen.
  • Reaction temperatures are generally maintained between 20°C and 80°C to balance reaction rate and minimize decomposition.
  • The final product can be isolated as an acid addition salt, which can be converted to the free base by standard methods.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Cyclization medium Acidic (dry HCl, acetic acid) or Basic (pyridine, tripropylamine) Choice affects stereochemistry and yield
Solvents Diethyl ether, dioxane, DMF, ethanol Inert solvents preferred
Temperature range 20°C to reflux (~80°C) Controlled to prevent side reactions
Atmosphere Nitrogen or argon Prevents oxidation and moisture ingress
Alkylation reagents Phenylalkane derivatives with leaving groups (Cl, Br, mesylate) Base required to scavenge acid formed
Catalysts Alkali metal iodides (e.g., KI) Enhances nucleophilicity
Product isolation Acid addition salt or free base Purification by crystallization or chromatography

Q & A

What synthetic methodologies are most effective for constructing the spirocyclic core of 8,8-dimethoxy-1-azaspiro[4.5]decan-2-one, and what challenges arise during stereochemical control?

Answer:
The synthesis of the azaspiro[4.5]decan-2-one scaffold typically involves cyclization reactions, such as intramolecular nucleophilic substitution or reductive amination. For methoxy-substituted derivatives, ketone protection (e.g., using ethylene glycol to form dioxolane intermediates) followed by regioselective methoxylation is common, as seen in analogous dioxaspiro systems . Key challenges include:

  • Stereochemical control : Ensuring correct spatial arrangement of substituents during spiro ring closure, which may require chiral auxiliaries or asymmetric catalysis.
  • Regioselectivity : Avoiding competing pathways during methoxy group introduction.
  • Purification : Separation of diastereomers or regioisomers via column chromatography or crystallization.

How can X-ray crystallography and dynamic NMR resolve conformational ambiguities in this compound?

Answer:

  • X-ray crystallography provides definitive structural data, including bond lengths, angles, and ring puckering parameters. For example, triclinic crystal systems (space group P1) with measured cell parameters (e.g., a = 8.1878 Å, α = 79.901°) can confirm the spiro geometry and methoxy group orientation . Software like SHELXL or SIR97 is critical for refinement.
  • Dynamic NMR detects ring-flipping or pseudorotation in solution. For example, coalescence temperature analysis of methoxy proton signals can reveal energy barriers to conformational changes, as demonstrated in studies of similar oxaspiro compounds .

What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assign methoxy singlet(s) (δ ~3.2–3.5 ppm for OCH3) and spirocyclic carbonyl signals (δ ~170–175 ppm for C=O). 2D techniques (COSY, HSQC) clarify coupling networks.
  • IR Spectroscopy : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11H19NO3) and fragmentation patterns.
  • X-ray Diffraction : Resolves absolute configuration and ring puckering, as shown in triclinic crystal systems .

How do steric and electronic effects of the 8,8-dimethoxy groups influence the reactivity and stability of the azaspiro ring system?

Answer:

  • Steric Effects : The two methoxy groups at C8 create a steric shield, potentially hindering nucleophilic attack on the adjacent carbonyl. This can stabilize the lactam ring against hydrolysis.
  • Electronic Effects : Methoxy groups are electron-donating, which may increase electron density at the spiro junction, altering ring puckering dynamics (e.g., via Cremer-Pople parameters ). Computational studies (DFT) can quantify these effects by comparing optimized geometries with crystallographic data .

What strategies reconcile discrepancies between computational predictions and experimental data in the structural analysis of this compound?

Answer:

  • Validation via Hybrid Methods : Combine DFT-optimized geometries with experimental X-ray or NMR data. For example, discrepancies in puckering amplitudes (e.g., calculated vs. observed q values ) may indicate solvent effects or crystal packing forces.
  • Dynamic Effects : Account for temperature-dependent conformational flexibility using variable-temperature NMR or molecular dynamics simulations .
  • Error Analysis : Refine crystallographic data with software like SHELXL to reduce residual factors (R < 0.05) .

What role does the azaspiro[4.5]decan-2-one scaffold play in medicinal chemistry, and how do the 8,8-dimethoxy substituents modulate bioactivity?

Answer:

  • Pharmacological Potential : Spirocyclic lactams are privileged structures in drug design due to their rigidity and metabolic stability. For example, similar diazaspiro compounds exhibit activity as kinase inhibitors or antimicrobial agents .
  • Substituent Effects : The 8,8-dimethoxy groups may enhance solubility (via polarity) or target binding (via H-bonding). Comparative studies with non-methoxy analogs (e.g., EC50 shifts in enzyme assays) can quantify these effects .

How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer:

  • Reaction Optimization : Use high-dilution conditions during cyclization to favor intramolecular over intermolecular pathways.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd or Ru) for regioselective methoxylation, as seen in spiroketal synthesis .
  • In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate at optimal conversion, avoiding over-reduction or oxidation .

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